molecular formula C17H22N6O B2734745 2-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(ethyl)amino)ethanol CAS No. 897619-30-6

2-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(ethyl)amino)ethanol

Cat. No. B2734745
CAS RN: 897619-30-6
M. Wt: 326.404
InChI Key: AYKZHAGYKNNWNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(ethyl)amino)ethanol is a useful research compound. Its molecular formula is C17H22N6O and its molecular weight is 326.404. The purity is usually 95%.
BenchChem offers high-quality 2-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(ethyl)amino)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(ethyl)amino)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activity

The structural modification of the aliphatic-aromatic moiety in the 2-benzylamino-4-(4-iodophenyl)amino-6-methylpyrimidine leads to a change in the site of biological action of the formed structural analogs . This suggests that the compound could be used in the development of new drugs with targeted biological activity.

Antimicrobial Activity

Pyrimidine and its derivatives, including the compound , have been described with a wide range of biological potential, including antimicrobial activity . This makes it a potential candidate for the development of new antimicrobial drugs.

Antiviral Activity

Some compounds similar to the one have exhibited substantial antiviral activity . This suggests that the compound could be used in the development of new antiviral drugs.

Anticancer Activity

Pyrimidine and its derivatives have been found to have anticancer activity . This suggests that the compound could be used in the development of new anticancer drugs.

Anti-inflammatory Activity

Pyrimidine and its derivatives have been found to have anti-inflammatory activity . This suggests that the compound could be used in the development of new anti-inflammatory drugs.

Analgesic Activity

Pyrimidine and its derivatives have been found to have analgesic activity . This suggests that the compound could be used in the development of new analgesic drugs.

Antioxidant Activity

Pyrimidine and its derivatives have been found to have antioxidant activity . This suggests that the compound could be used in the development of new antioxidant drugs.

Antimalarial Activity

Pyrimidine and its derivatives have been found to have antimalarial activity . This suggests that the compound could be used in the development of new antimalarial drugs.

properties

IUPAC Name

2-[[4-(benzylamino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]-ethylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O/c1-3-23(9-10-24)17-20-15(14-12-19-22(2)16(14)21-17)18-11-13-7-5-4-6-8-13/h4-8,12,24H,3,9-11H2,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKZHAGYKNNWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=NC(=C2C=NN(C2=N1)C)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501323555
Record name 2-[[4-(benzylamino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]-ethylamino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677699
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

897619-30-6
Record name 2-[[4-(benzylamino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]-ethylamino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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